Isopropyl Mycophenolate
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Overview
Description
Isopropyl Mycophenolate is a derivative of mycophenolic acid, which is an immunosuppressant medication used to prevent organ rejection following transplantation and to treat autoimmune conditions such as Crohn’s disease and lupus . It is a potent inhibitor of inosine monophosphate dehydrogenase, an enzyme crucial for the proliferation of T and B lymphocytes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl Mycophenolate typically involves the esterification of mycophenolic acid with isopropanol. This reaction is catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Isopropyl Mycophenolate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form mycophenolic acid.
Hydrolysis: It can be hydrolyzed back to mycophenolic acid and isopropanol in the presence of water and an acid or base catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Mycophenolic acid.
Hydrolysis: Mycophenolic acid and isopropanol.
Scientific Research Applications
Isopropyl Mycophenolate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cell proliferation and immune response.
Medicine: Investigated for its potential use in treating autoimmune diseases and preventing organ rejection
Industry: Used in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
Isopropyl Mycophenolate exerts its effects by inhibiting inosine monophosphate dehydrogenase, an enzyme necessary for the synthesis of guanosine nucleotides. This inhibition leads to a decrease in the proliferation of T and B lymphocytes, thereby suppressing the immune response . Additionally, it inhibits the glycosylation and expression of adhesion molecules, reducing the recruitment of lymphocytes and monocytes to sites of inflammation .
Comparison with Similar Compounds
Similar Compounds
Mycophenolate Mofetil: Another ester of mycophenolic acid, used for similar medical applications.
Mycophenolate Sodium: A salt form of mycophenolic acid, used for its improved gastrointestinal tolerability.
Uniqueness
Isopropyl Mycophenolate is unique in its specific ester form, which may offer different pharmacokinetic properties compared to other derivatives. Its specific interactions and stability under various conditions make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H26O6 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
propan-2-yl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |
InChI |
InChI=1S/C20H26O6/c1-11(2)26-16(21)9-7-12(3)6-8-14-18(22)17-15(10-25-20(17)23)13(4)19(14)24-5/h6,11,22H,7-10H2,1-5H3/b12-6+ |
InChI Key |
NLMMDPJTMSIANX-WUXMJOGZSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OC(C)C)O |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC(C)C)O |
Origin of Product |
United States |
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